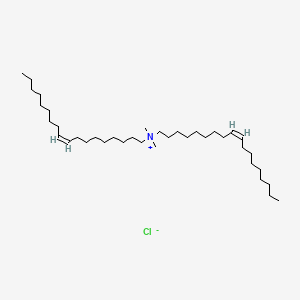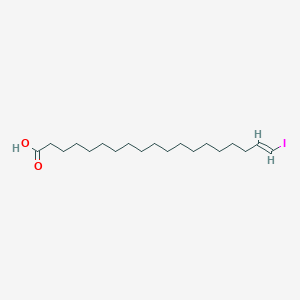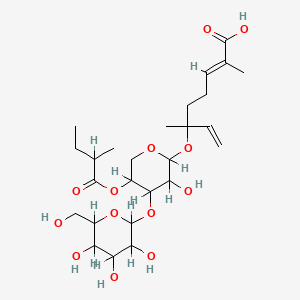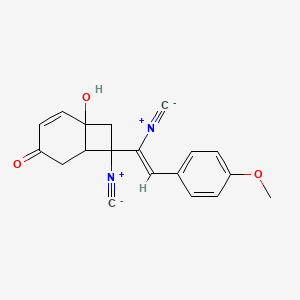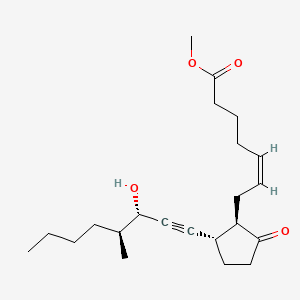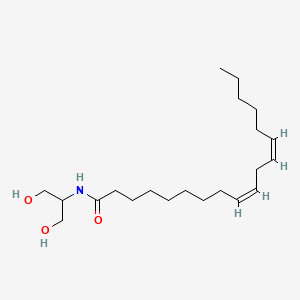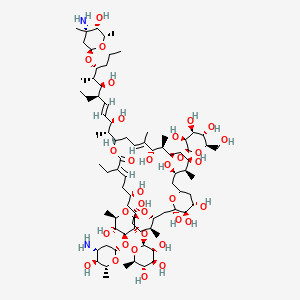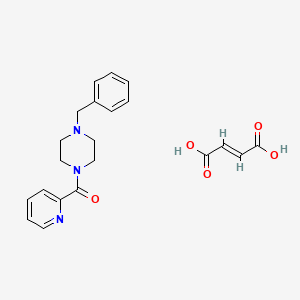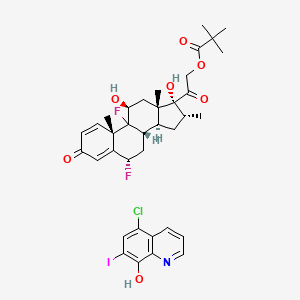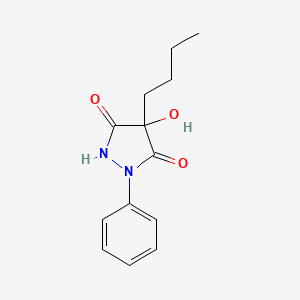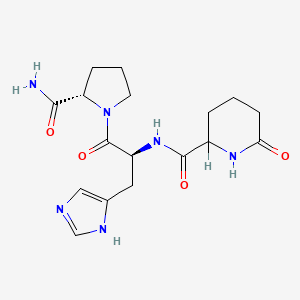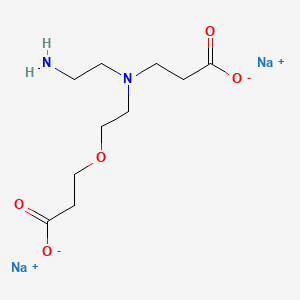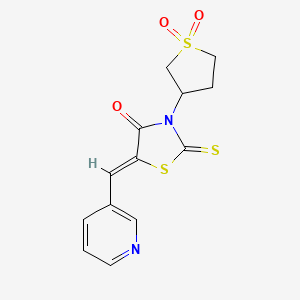
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-dioxo-3-thiolanyl)-5-(3-pyridinylmethylidene)-2-sulfanylidene-4-thiazolidinone is a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibitors
The compound has shown potential as a protein kinase inhibitor. A study synthesized libraries of 1,3-thiazolidin-4-ones, including derivatives similar to the compound . These compounds were tested for activity against protein kinases like DYRK1A. Some of these 1,3-thiazolidin-4-ones were identified as potent nanomolar DYRK1A inhibitors, suggesting their potential use in treating neurological or oncological disorders where DYRK1A is involved (Bourahla et al., 2021).
Antitumor Properties
The compound's derivatives have been explored for their antitumor properties. One study synthesized derivatives of 1,3-thiazolidin-4-one and found moderate antitumor activity against malignant tumor cells, including the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antifungal Applications
Certain derivatives of the compound have shown potential as antifungal agents. A study prepared (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids as potential antifungal compounds. Some of these compounds strongly inhibited the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).
Anti-inflammatory and Analgesic Effects
Research has also highlighted the anti-inflammatory and analgesic effects of thiazolidin-4-one derivatives. A study found that certain pyridine derivatives exhibited significant anti-inflammatory and analgesic activity, identifying them as potential candidates for related treatments (Ranga et al., 2013).
Antimicrobial Properties
Some studies have also reported the antimicrobial properties of 1,3-thiazolidin-4-one derivatives. These compounds showed promising activities against a range of microbial strains, suggesting their potential use in antimicrobial therapies (Gouda et al., 2010).
Eigenschaften
Molekularformel |
C13H12N2O3S3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2O3S3/c16-12-11(6-9-2-1-4-14-7-9)20-13(19)15(12)10-3-5-21(17,18)8-10/h1-2,4,6-7,10H,3,5,8H2/b11-6- |
InChI-Schlüssel |
SPNNEPQLTTUSOV-WDZFZDKYSA-N |
Isomerische SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



